![molecular formula C15H21NO2 B13840246 cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine: is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is particularly noted for its role in the polymerization process and has a molecular formula of C15H21NO2.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of m-dichlorobenzene as a raw material, which is condensed with glycerin under the catalysis of heteropoly acid TiSiW12O40/SiO2 after a Friedel-Crafts reaction. This is followed by esterification with benzoyl chloride .
Industrial Production Methods: In industrial settings, the production process is optimized for cost-effectiveness and scalability. The use of heteropoly acid catalysts, such as TiSiW12O40/SiO2, is favored due to their environmental and economical performance. Sodium carbonate is often used as an acid-binding agent to avoid the use of more expensive and hazardous catalysts .
化学反应分析
Types of Reactions: cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols .
科学研究应用
cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the polymerization process and the production of advanced materials
作用机制
The mechanism by which cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its environment. This can lead to changes in the physical and chemical properties of the materials it interacts with .
相似化合物的比较
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate: Used as an intermediate in the synthesis of antifungal drugs like Ketoconazole.
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate: Another intermediate used in pharmaceutical synthesis.
Uniqueness: What sets cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine apart is its specific structure, which makes it particularly useful in the polymerization process and the synthesis of complex organic molecules. Its versatility in undergoing various chemical reactions also adds to its uniqueness .
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
4-[(Z)-2-(1,3-dioxolan-2-yl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)14-8-5-13(6-9-14)7-10-15-17-11-12-18-15/h5-10,15H,3-4,11-12H2,1-2H3/b10-7- |
InChI 键 |
ZWXWEEZUIRDTHX-YFHOEESVSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\C2OCCO2 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


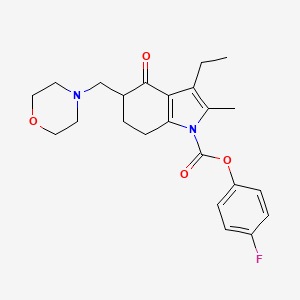
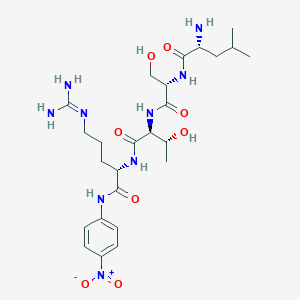
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)

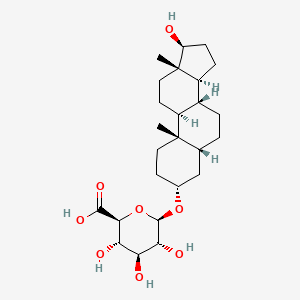
![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
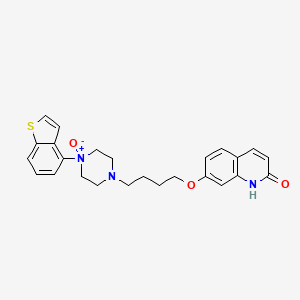
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
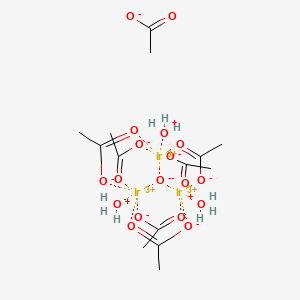
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
